molecular formula C15H14N2O3 B5508315 N-(2,5-dimethylphenyl)-2-nitrobenzamide CAS No. 53623-77-1

N-(2,5-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B5508315
CAS No.: 53623-77-1
M. Wt: 270.28 g/mol
InChI Key: IGUIIBFKJFKXRE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amide group (-CONH-) and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: 2-amino-N-(2,5-dimethylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 2,5-dimethylaniline.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial and anticancer agent.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitro-N-phenylbenzamide: Lacks the methyl groups on the phenyl ring, which can affect its steric and electronic properties.

Uniqueness

N-(2,5-dimethylphenyl)-2-nitrobenzamide is unique due to the presence of both the nitro group and the 2,5-dimethylphenyl group. This combination of functional groups imparts specific reactivity and biological activity to the compound, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-11(2)13(9-10)16-15(18)12-5-3-4-6-14(12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUIIBFKJFKXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351823
Record name n-(2,5-dimethylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53623-77-1
Record name n-(2,5-dimethylphenyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-m-Hydroxymandelic acid
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